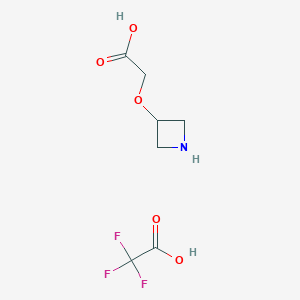2-(Azetidin-3-yloxy)acetic acid; trifluoroacetic acid
CAS No.: 1909327-16-7
Cat. No.: VC6945715
Molecular Formula: C7H10F3NO5
Molecular Weight: 245.154
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1909327-16-7 |
|---|---|
| Molecular Formula | C7H10F3NO5 |
| Molecular Weight | 245.154 |
| IUPAC Name | 2-(azetidin-3-yloxy)acetic acid;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C5H9NO3.C2HF3O2/c7-5(8)3-9-4-1-6-2-4;3-2(4,5)1(6)7/h4,6H,1-3H2,(H,7,8);(H,6,7) |
| Standard InChI Key | PFSNILWXVUUAJA-UHFFFAOYSA-N |
| SMILES | C1C(CN1)OCC(=O)O.C(=O)(C(F)(F)F)O |
Introduction
Chemical Structure and Composition
Molecular Architecture
The compound comprises two primary components: 2-(azetidin-3-yloxy)acetic acid and trifluoroacetic acid (TFA). The azetidine ring (C₃H₇N) is a saturated four-membered heterocycle with one nitrogen atom, while the acetic acid moiety (C₂H₄O₂) is connected via an ether linkage at the 3-position of the ring. TFA (CF₃COOH), a fluorinated derivative of acetic acid, acts as a counterion, forming a salt with the protonated amine group of the azetidine .
Molecular Formula:
Molecular Weight: 245.15 g/mol.
Structural Features
-
Azetidine Ring: The strained four-membered ring contributes to heightened reactivity, enabling nucleophilic substitutions at the oxygen-linked position.
-
Ether Linkage: The –O– bridge between the azetidine and acetic acid enhances conformational flexibility.
-
Trifluoroacetic Acid: The electron-withdrawing trifluoromethyl group (CF₃) increases acidity (pKa ≈ 0.23), stabilizing the compound’s ionic form in solution .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized through a two-step process:
-
Formation of 2-(Azetidin-3-yloxy)acetic Acid:
Azetidin-3-ol undergoes nucleophilic substitution with chloroacetic acid in the presence of a base (e.g., NaOH), yielding the intermediate:
-
Salt Formation with TFA:
The intermediate is treated with TFA to protonate the azetidine nitrogen, forming the final product :
Optimization Challenges
-
Ring Strain: The azetidine’s instability necessitates low-temperature reactions to prevent ring-opening.
-
Purification: TFA’s volatility (boiling point: 72°C) allows removal via rotary evaporation, though residual traces may require lyophilization .
Physicochemical Properties
Solubility and Stability
-
Solubility: Highly soluble in polar solvents (water, methanol, DMSO) due to ionic interactions; limited solubility in non-polar solvents.
-
Stability: Stable at room temperature under inert atmospheres but prone to hydrolysis in aqueous basic conditions .
Spectroscopic Data
-
NMR (¹H):
-
Azetidine protons: δ 3.5–4.0 ppm (multiplet, ring CH₂).
-
Acetic acid CH₂: δ 4.2 ppm (singlet).
-
-
IR: Strong absorption at 1700–1750 cm⁻¹ (C=O stretch) and 1200–1250 cm⁻¹ (C-F stretch) .
Applications in Research and Industry
Pharmaceutical Intermediate
The compound’s azetidine ring is a key scaffold in drug discovery, notably for:
-
Kinase Inhibitors: Modulates ATP-binding sites due to steric hindrance from the azetidine.
-
Antibiotics: Enhances membrane permeability in quinolone derivatives .
Peptide Synthesis
TFA’s role in deprotecting tert-butoxycarbonyl (Boc) groups is well-documented . In this compound, TFA ensures solubility during solid-phase peptide synthesis, improving yield and purity.
Analytical Chemistry
As an ion-pairing agent in reverse-phase HPLC, TFA enhances resolution of polar analytes. The compound itself is analyzed via LC-MS, leveraging TFA’s volatility to avoid signal suppression .
Future Directions
Ongoing research aims to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume